2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE
Overview
Description
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, and an acetamide moiety linked to a morpholinomethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common route starts with the nitration of 3,5-dimethylpyrazole to introduce the nitro group. This is followed by the acylation of the nitropyrazole with an appropriate acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and acylation steps, as well as the development of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated pyrazole derivatives.
Scientific Research Applications
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, while the morpholinomethyl phenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANESULFONYL FLUORIDE: Similar structure but with a sulfonyl fluoride group instead of an acetamide group.
1-(3,5-DINITRO-1H-PYRAZOL-4-YL)-3-NITRO-1H-1,2,4-TRIAZOL-5-AMINE: Contains additional nitro groups and a triazole ring.
3,4-DINITRO-1-(1H-TETRAZOL-5-YL)-1H-PYRAZOL-5-AMINE: Features a tetrazole ring and multiple nitro groups.
Uniqueness
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE is unique due to its combination of a nitropyrazole ring with a morpholinomethyl phenyl acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[3-(morpholin-4-ylmethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-13-18(23(25)26)14(2)22(20-13)12-17(24)19-16-5-3-4-15(10-16)11-21-6-8-27-9-7-21/h3-5,10H,6-9,11-12H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRAAUBJYLEKCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC(=C2)CN3CCOCC3)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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